molecular formula C16H18FN3O3 B7170431 N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B7170431
M. Wt: 319.33 g/mol
InChI Key: BSYCMCQNTQEXPG-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, an oxazole ring, and a fluorophenyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10-15(11(2)23-19-10)18-16(21)20-7-8-22-14(9-20)12-5-3-4-6-13(12)17/h3-6,14H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYCMCQNTQEXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)N2CCOC(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the morpholine ring: This can be synthesized through the reaction of diethanolamine with appropriate reagents.

    Coupling of the oxazole and morpholine rings: This step involves the formation of an amide bond between the oxazole and morpholine rings, typically using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or phenyl rings are replaced by other groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-fluorophenyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-phenylmorpholine-4-carboxamide: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.

    N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-fluorophenyl)morpholine-4-carboxamide: This compound has the fluorine atom in a different position on the phenyl ring, potentially leading to variations in reactivity and activity.

    N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(2-chlorophenyl)morpholine-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which contribute to its distinct chemical and biological properties.

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